molecular formula C11H11ClN2 B13327671 1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine

1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine

Cat. No.: B13327671
M. Wt: 206.67 g/mol
InChI Key: ZQCFWSNAYQHFSJ-ORCRQEGFSA-N
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Description

1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine is a chemical compound with a unique structure that includes an indole ring substituted with a chloropropenyl group

Preparation Methods

The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine typically involves the reaction of indole derivatives with chloropropenyl reagents under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of 3-chloroprop-2-en-1-yl chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the chloropropenyl group.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the indole ring can engage in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

1-(3-Chloroprop-2-en-1-yl)-1H-indol-6-amine can be compared with other indole derivatives, such as:

    1-(3-Chloroprop-2-en-1-yl)-1H-pyrazol-4-amine: This compound has a similar chloropropenyl group but differs in the heterocyclic ring structure.

    1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine: This compound has the chloropropenyl group attached at a different position on the indole ring.

    Thiophene derivatives: These compounds contain a sulfur atom in the ring structure and exhibit different chemical and biological properties.

Each of these compounds has unique properties and applications, making this compound a valuable addition to the library of indole-based compounds.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

1-[(E)-3-chloroprop-2-enyl]indol-6-amine

InChI

InChI=1S/C11H11ClN2/c12-5-1-6-14-7-4-9-2-3-10(13)8-11(9)14/h1-5,7-8H,6,13H2/b5-1+

InChI Key

ZQCFWSNAYQHFSJ-ORCRQEGFSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN2C/C=C/Cl)N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC=CCl)N

Origin of Product

United States

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